6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c8-6(12)7-10-2-4-1-9-3-5(4)11-7/h2,9H,1,3H2,(H2,8,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUCZCMPDXFLDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=C(N=C2CN1)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxamide typically involves multi-step processes that include cyclization and functional group transformations. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a pyrrole derivative, the compound can be synthesized through a series of reactions including acylation, cyclization, and subsequent functionalization .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in scaling up the production process. Advanced techniques like continuous flow synthesis can also be employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or other reducible groups within the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Research indicates that 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxamide exhibits significant biological activities:
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor by interacting with specific molecular targets. It can inhibit enzyme activity by binding to active or allosteric sites .
Anticancer Potential
Studies have highlighted its ability to induce apoptosis in cancer cells and inhibit cell proliferation. This makes it a candidate for further development in cancer therapeutics .
Interaction with Biological Targets
Interaction studies have focused on understanding how this compound interacts with various proteins and enzymes. It has been noted for its potential to modulate signaling pathways relevant to disease processes .
Applications in Scientific Research
This compound has a broad range of applications:
Medicinal Chemistry
It serves as a building block for synthesizing more complex molecules aimed at drug development targeting specific enzymes or receptors.
Biological Research
In biological studies, it is used for investigating enzyme inhibition mechanisms and protein interactions.
Industrial Applications
The compound is also explored in the development of agrochemicals and other industrial products due to its versatile chemical properties .
Case Studies and Research Findings
Several studies have documented the synthesis and application of this compound:
- Synthesis of Derivatives : A study detailed the preparation of various derivatives that exhibited enhanced biological activity compared to the parent compound .
- Anticancer Studies : Research demonstrated the compound's efficacy in inhibiting growth in specific cancer cell lines, supporting its potential use in cancer therapy .
- Mechanistic Insights : Investigations into the mechanism of action revealed that the compound could modulate key signaling pathways involved in cellular proliferation and apoptosis .
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can lead to various biological effects, including the inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Zopiclone and Pyrrolo-Pyrazine Derivatives
Zopiclone, a sedative-hypnotic agent, shares structural similarities with the target compound but differs in its fused pyrrolo[3,4-b]pyrazine core and additional functional groups. Key distinctions include:
- Substituents : Zopiclone incorporates a 5-chloropyridinyl group and a 4-methylpiperazine carboxylate ester, which are absent in 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxamide .
- Pharmacological Activity : Zopiclone acts as a GABAA receptor agonist, while the carboxamide derivative is associated with FAAH modulation .
Table 1: Comparative Analysis of Core Structures
| Compound | Core Structure | Key Substituents | Primary Target |
|---|---|---|---|
| This compound | Pyrrolo[3,4-d]pyrimidine | 2-Carboxamide | FAAH, Enzymatic Modulators |
| Zopiclone | Pyrrolo[3,4-b]pyrazine | 5-Chloropyridinyl, Piperazine ester | GABAA Receptors |
FAAH Modulators with Pyrrolo-Pyrimidine Scaffolds
Several patented derivatives highlight the versatility of the pyrrolo-pyrimidine core:
- WO2010059610: This patent describes 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-yl(quinolin-3-yl)amine derivatives. The addition of a quinoline moiety enhances FAAH inhibition compared to the carboxamide variant, likely due to improved lipophilicity and target engagement .
- WO2009105220: Aryl-hydroxyethylamino-pyrimidines in this patent exhibit substituent-dependent activity, with electron-withdrawing groups (e.g., trifluoromethyl) increasing metabolic stability .
Table 2: Substituent Effects on FAAH Modulation
Salt Forms and Physicochemical Properties
Salt formation significantly impacts bioavailability and solubility:
- Dihydrochloride Salts : N,N-Dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine dihydrochloride (CAS 1007870-82-7) demonstrates improved aqueous solubility compared to the free base, critical for in vivo studies .
- Free Base vs. Salt Stability : The free base form (e.g., 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine) requires storage in cool, dry conditions to prevent degradation, whereas salt forms exhibit greater stability under ambient conditions .
Biological Activity
Overview
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxamide is a heterocyclic compound that has attracted attention in medicinal chemistry due to its unique structure and potential therapeutic applications. The compound features a fused pyrrolo-pyrimidine ring system, which contributes to its biological activity, particularly in the fields of oncology and enzyme inhibition.
The synthesis of this compound typically involves multi-step processes such as cyclization and functional group transformations. Common synthetic routes include:
- Cyclization from pyrrole derivatives.
- Acylation followed by further functionalization.
These methods are optimized for yield and purity, often employing advanced techniques like continuous flow synthesis to enhance efficiency .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, leading to significant biological effects including:
- Inhibition of cell proliferation .
- Induction of apoptosis in cancer cells.
This mechanism has been demonstrated in various studies focusing on cancer therapy .
1. Antitumor Activity
Recent studies have identified 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives as effective inhibitors of Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator in the DNA damage response. For instance:
- Compound 5g exhibited an IC50 value of 0.007 μM against ATR kinase.
- This compound demonstrated substantial anti-tumor activity and reduced phosphorylation levels of ATR and downstream signaling proteins .
2. Enzyme Inhibition
The compound has shown promise in inhibiting glycinamide ribonucleotide formyltransferase (GARFTase), crucial for purine biosynthesis. This inhibition is particularly relevant in the context of cancer cell proliferation .
Case Study 1: ATR Kinase Inhibition
In a study focusing on ovarian cancer, a series of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives were evaluated for their ability to inhibit ATR kinase. The most potent derivative (5g) significantly suppressed tumor growth in vitro and was well-tolerated in preliminary toxicity assessments .
Case Study 2: Anti-inflammatory Effects
Another study highlighted the anti-inflammatory potential of pyrimidine derivatives similar to this compound. Compounds showed IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
Research Findings Summary Table
| Activity Type | Compound | IC50 Value | Biological Effect |
|---|---|---|---|
| ATR Kinase Inhibition | 5g | 0.007 μM | Significant anti-tumor activity |
| GARFTase Inhibition | Various | Not specified | Inhibition of cancer cell proliferation |
| Anti-inflammatory | Various | Comparable to celecoxib | Reduction of COX-2 activity |
Q & A
Q. Basic
- Personal protective equipment (PPE) : Lab coats, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods for reactions involving volatile solvents or fine powders.
- Waste disposal : Follow institutional guidelines for hazardous organic waste.
- Emergency protocols : Immediate decontamination for skin contact and access to safety data sheets (SDS) for toxicity profiles .
How can computational modeling resolve contradictions in reported biological activity data for pyrrolopyrimidine derivatives?
Advanced
Discrepancies in biological activity (e.g., IC₅₀ values) may arise from assay variability or structural modifications. To address this:
- Perform molecular docking studies to compare binding affinities across derivatives.
- Use QSAR (Quantitative Structure-Activity Relationship) models to correlate substituent effects (e.g., electron-withdrawing groups) with activity trends .
- Validate findings with orthogonal assays (e.g., enzymatic vs. cell-based) and statistical meta-analysis .
What experimental design strategies maximize yield and purity in the synthesis of pyrrolopyrimidine carboxamides?
Q. Advanced
- Factorial Design of Experiments (DoE) : Systematically vary parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions. For example, a 2³ factorial design can assess interactions between variables .
- Process Analytical Technology (PAT) : Real-time monitoring via in-situ FTIR or Raman spectroscopy ensures reaction completion and minimizes byproducts .
- Membrane separation technologies : Post-synthesis purification using nanofiltration or reverse osmosis improves yield .
How do reaction mechanisms differ between pyrrolopyrimidine carboxamide derivatives, and what computational tools validate these pathways?
Advanced
Mechanistic variations (e.g., nucleophilic vs. electrophilic pathways) depend on substituent electronic effects. To study this:
- Density Functional Theory (DFT) : Calculate activation energies for proposed intermediates.
- Microkinetic modeling : Simulate reaction networks to predict dominant pathways under specific conditions.
- Transition state visualization : Tools like Gaussian or ORCA generate 3D structures of transition states, validated against experimental kinetic data .
What methodologies address challenges in scaling up pyrrolopyrimidine synthesis from milligram to gram-scale?
Q. Advanced
- Continuous flow chemistry : Enhances heat/mass transfer and reduces batch-to-batch variability.
- Process intensification : Use spinning disk reactors or microwave-assisted synthesis to accelerate reaction rates.
- Scale-down experimentation : Leverage high-throughput screening (HTS) to identify critical process parameters before pilot-scale trials .
How can researchers reconcile discrepancies in reported solubility and stability profiles of this compound?
Q. Advanced
- Forced degradation studies : Expose the compound to stress conditions (heat, light, pH extremes) and monitor stability via HPLC.
- Solubility parameter modeling : Use Hansen solubility parameters to identify compatible solvents.
- Crystallization screening : Polymorph studies (e.g., via slurry bridging) ensure reproducible solid-state forms .
What advanced analytical techniques characterize the electronic properties of pyrrolopyrimidine derivatives for material science applications?
Q. Advanced
- Cyclic voltammetry : Measures redox potentials to assess electron-donating/withdrawing capabilities.
- UV-Vis/NIR spectroscopy : Identifies charge-transfer transitions in π-conjugated systems.
- Single-crystal X-ray diffraction : Maps electron density distributions to correlate structure with electronic behavior .
How do structural modifications (e.g., halogenation) alter the pharmacokinetic properties of pyrrolopyrimidine carboxamides?
Q. Advanced
- In silico ADMET prediction : Tools like SwissADME or ADMET Predictor estimate bioavailability, metabolic stability, and toxicity.
- Metabolite identification : Use LC-MS/MS to track in vitro hepatic microsomal degradation pathways.
- Comparative pharmacokinetic studies : Administer derivatives in animal models to measure Cmax, Tmax, and half-life differences .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
